molecular formula C22H22N4O2S B2915618 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 328069-72-3

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2915618
CAS RN: 328069-72-3
M. Wt: 406.5
InChI Key: BQOKAJYLHXGYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug, but due to its stimulant effects, it gained popularity as a recreational drug. BZP is known for its ability to enhance mood, increase energy levels, and induce euphoria. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

BZP acts as a monoamine releaser, meaning that it enhances the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their storage sites in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This mechanism of action is similar to that of other stimulant drugs, such as amphetamines.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tremors, and increased sweating. BZP has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as seizures, hallucinations, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

BZP has advantages and limitations for use in lab experiments. Its ability to enhance the release of neurotransmitters makes it a useful tool for studying the role of these chemicals in the brain. However, its potential for abuse and dependence makes it difficult to use in studies involving human subjects. BZP has also been shown to have toxic effects on some cell types, limiting its usefulness in certain experimental settings.

Future Directions

Future research on BZP could focus on its potential as a therapeutic agent for depression, anxiety, and ADHD. It could also explore its potential as a cognitive enhancer and its effects on memory and learning. Further studies could investigate the mechanisms underlying its ability to enhance neurotransmitter release and inhibit reuptake. Additionally, research could focus on developing safer and more effective derivatives of BZP for use in clinical settings.

Synthesis Methods

BZP can be synthesized through various methods, including the reaction of piperazine with benzyl chloride and thioacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of piperazine with benzyl bromide and thiourea, followed by oxidation with hydrogen peroxide. BZP can also be synthesized through the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with benzyl mercaptan and phenylpropanolamine.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP can enhance the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. BZP has also been studied for its potential as a cognitive enhancer, as it can improve memory and learning abilities.

properties

CAS RN

328069-72-3

Product Name

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5

IUPAC Name

8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28)

InChI Key

BQOKAJYLHXGYAV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.